BAY 41-2272

Description

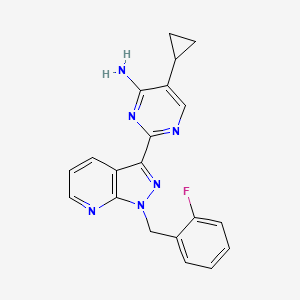

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6/c21-16-6-2-1-4-13(16)11-27-20-14(5-3-9-23-20)17(26-27)19-24-10-15(12-7-8-12)18(22)25-19/h1-6,9-10,12H,7-8,11H2,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOAHNRJAXSBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180320 | |

| Record name | BAY-41-2272 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256376-24-6 | |

| Record name | 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256376-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-41-2272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256376246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-41-2272 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY 41-2272 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAY-41-2272 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34A162J6WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of BAY 41-2272

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 41-2272 is a pioneering small molecule that has been instrumental in the study of the nitric oxide (NO) signaling pathway. It is a potent and selective stimulator of soluble guanylate cyclase (sGC), the primary receptor for NO.[1][2][3] Unlike traditional nitrovasodilators, BAY 41-2272 activates sGC through a novel, NO-independent mechanism, while also working synergistically with NO.[2][4][5][6] This unique mode of action has made it a valuable pharmacological tool and a prototype for a new class of therapeutic agents for cardiovascular diseases such as pulmonary hypertension and heart failure.[2][4] This guide provides an in-depth technical overview of the core mechanism of action of BAY 41-2272, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Mechanism of Action: Direct sGC Stimulation

The central mechanism of BAY 41-2272 involves the direct stimulation of the soluble guanylate cyclase enzyme. This action is distinct from endogenous activation by nitric oxide.

1. Nitric Oxide (NO)-Independent Activation: BAY 41-2272 directly binds to a regulatory site on the sGC enzyme, independent of the presence of NO.[1][4] This binding induces a conformational change in the enzyme, leading to its activation and subsequent synthesis of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).[2] This mechanism is particularly relevant in disease states where endothelial dysfunction leads to impaired NO production.[2][4]

2. Synergism with Nitric Oxide: A key feature of BAY 41-2272 is its synergistic action with NO.[4][5][7] When NO is present, even at low physiological concentrations, it binds to the heme moiety of sGC.[8] BAY 41-2272 enhances the sensitivity of sGC to NO, leading to a potent, supra-additive increase in enzyme activity.[9] This synergistic effect can result in a 400-fold increase in sGC activity.[7][10]

3. Binding Site: Biochemical studies, including photoaffinity labeling, have identified that BAY 41-2272 binds to the α1-subunit of the sGC heterodimer.[4][11] Specifically, the binding site is located in a region encompassing cysteines 238 and 243.[11] More recent structural studies suggest the binding pocket for sGC stimulators is located between the H-NOX domain and the coiled-coil domains of the enzyme.[10][12]

Downstream Signaling and Physiological Effects

The activation of sGC and the subsequent rise in intracellular cGMP levels trigger a cascade of downstream events, leading to various physiological responses.

1. Vasodilation: Increased cGMP levels in vascular smooth muscle cells activate cGMP-dependent protein kinase (PKG). PKG phosphorylates several target proteins, leading to a decrease in intracellular calcium (Ca²⁺) concentrations and dephosphorylation of myosin light chains. This results in smooth muscle relaxation and vasodilation.[2] This is the primary mechanism for the antihypertensive effects of BAY 41-2272.[4]

2. Inhibition of Platelet Aggregation: In platelets, elevated cGMP levels also activate PKG, which inhibits platelet activation and aggregation, contributing to the antithrombotic effects of the compound.[2][4]

3. Anti-proliferative and Anti-remodeling Effects: BAY 41-2272 has been shown to inhibit vascular smooth muscle cell growth. This effect is mediated through both cGMP-dependent (PKG) and cAMP-dependent (PKA) pathways. In human lung fibroblasts, BAY 41-2272 reduces the transcription of fibrosis-related genes like collagen type I and fibronectin, suggesting a role in preventing tissue remodeling.[13]

4. Other Reported Effects:

-

Phagocyte Activation: BAY 41-2272 can activate human mononuclear phagocytes, increasing superoxide (B77818) production and phagocytosis, suggesting a potential role in host defense.[6][14]

-

Non-canonical Signaling: In some cell types, such as hepatic stellate cells, BAY 41-2272 has been found to exert effects, like inhibiting CTGF expression, through a non-canonical, sGC/cGMP-independent pathway involving the inhibition of Akt phosphorylation.[15]

Quantitative Pharmacological Data

The potency of BAY 41-2272 has been quantified in various in vitro and cellular systems.

| Parameter | Effect | Value | System/Tissue | Reference |

| EC₅₀ | sGC Activation (NO-independent) | 3 µmol/L | Purified sGC | [9][16][17] |

| EC₅₀ | sGC Activation (+ 100 nmol/L NO) | 0.3 µmol/L | Purified sGC | [9][16][17] |

| EC₅₀ | sGC Activation | 0.09 µmol/L | sGC-overexpressing CHO cells | [9][16] |

| EC₅₀ | Relaxation | 489.1 nmol/L | Human Corpus Cavernosum | [1] |

| EC₅₀ | Relaxation | 406.3 nmol/L | Rabbit Corpus Cavernosum | [1] |

| IC₅₀ | Platelet Aggregation Inhibition | 36 nmol/L | Human Platelets | [3][18] |

| IC₅₀ | Vasoconstriction Inhibition | 0.30 µmol/L | Rabbit Aorta | [18] |

Key Experimental Protocols

1. Protocol: Measurement of cGMP Levels in Cultured Cells (A7r5)

This protocol is adapted from studies investigating the effect of BAY 41-2272 on cGMP synthesis in rat aortic smooth muscle cells (A7r5).[10][12]

-

Cell Culture: A7r5 cells are cultured in standard growth medium (e.g., DMEM with 10% FBS) until confluent.

-

Pre-incubation: The growth medium is replaced with a serum-free medium containing a non-selective phosphodiesterase (PDE) inhibitor, such as 1-methyl-3-isobutylxanthine (IBMX), for approximately 20-30 minutes to prevent cGMP degradation.

-

Stimulation: Cells are treated with BAY 41-2272 at various concentrations (e.g., 10 µM). For synergy experiments, a NO donor like sodium nitroprusside (SNP) (e.g., 100 µM) is co-administered.[7][10] Control groups include vehicle (e.g., DMSO) and SNP alone. The incubation period is typically short, around 15 minutes.[7][10]

-

Cell Lysis: The reaction is stopped by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl).

-

cGMP Quantification: The cell lysates are collected and centrifuged. The cGMP concentration in the supernatant is determined using a commercially available cGMP Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

-

Normalization: cGMP levels are normalized to the total protein content in each sample, which is measured using a standard protein assay (e.g., BCA assay).[10][12]

2. Protocol: In Vivo Vasodilation Study in Hypertensive Rats

This protocol is a generalized representation based on in vivo studies.[1][19]

-

Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for hypertension.[1]

-

Drug Administration: BAY 41-2272 is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg).[1] A vehicle control group is also included.

-

Blood Pressure Monitoring: Mean arterial blood pressure (MAP) and heart rate are continuously monitored using a catheter implanted in the carotid or femoral artery, connected to a pressure transducer and recording system.

-

Data Acquisition: Baseline hemodynamic parameters are recorded before drug administration. Following administration, measurements are taken at regular intervals for several hours to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: The change in MAP from baseline is calculated for each time point and compared between the BAY 41-2272 treated group and the vehicle control group using appropriate statistical analysis.

Conclusion

BAY 41-2272 is a direct stimulator of soluble guanylate cyclase, acting through a unique nitric oxide-independent mechanism at a regulatory site on the enzyme's α1-subunit.[4][11] Its ability to also act synergistically with NO makes it a highly potent activator of the cGMP signaling pathway.[5][7] This core mechanism translates into significant physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-remodeling properties, which underpin its therapeutic potential in a range of cardiovascular and fibrotic diseases.[4][13] The detailed understanding of its action continues to guide the development of next-generation sGC stimulators for clinical use.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Nitric oxide-independent stimulation of soluble guanylate cyclase with BAY 41-2272 in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BAY 41-2272 A cell-permeable pyrazolopyridinylpyrimidine compound that acts as a selective and potent stimulator of soluble guanylate cyclase (effective dose ~ 0.1 nM to 100 µM using recombinant soluble guanylate cyclase). | 256376-24-6 [sigmaaldrich.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. BAY 41-2272, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. ahajournals.org [ahajournals.org]

- 10. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]

- 11. catalog.data.gov [catalog.data.gov]

- 12. Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. mdpi.com [mdpi.com]

- 16. ahajournals.org [ahajournals.org]

- 17. apexbt.com [apexbt.com]

- 18. BAY 41-2272, Soluble guanylyl cyclase (sGC) activator (CAS 256376-24-6) | Abcam [abcam.com]

- 19. scielo.br [scielo.br]

BAY 41-2272 as a soluble guanylate cyclase (sGC) stimulator

An In-Depth Overview of the Soluble Guanylate Cyclase (sGC) Stimulator for Scientific and Drug Development Professionals

Abstract

BAY 41-2272 is a potent, orally active, and direct stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By acting on an NO-independent regulatory site on the sGC α1 subunit, BAY 41-2272 mimics the vasodilatory, anti-proliferative, and anti-platelet effects of endogenous NO.[1][2] This compound has been instrumental in preclinical research for understanding the therapeutic potential of sGC stimulation in a variety of cardiovascular and fibrotic diseases. This technical guide provides a comprehensive overview of BAY 41-2272, including its mechanism of action, pharmacological properties, detailed experimental protocols for its evaluation, and a summary of key quantitative data.

Introduction to Soluble Guanylate Cyclase (sGC) and BAY 41-2272

Soluble guanylate cyclase is a heterodimeric heme-containing enzyme that, upon activation by nitric oxide (NO), catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4][5] cGMP acts as a second messenger, mediating a wide range of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[6][7] Impaired NO-sGC-cGMP signaling is implicated in the pathophysiology of numerous diseases, including hypertension, pulmonary hypertension, and fibrosis.[4][8]

BAY 41-2272 is a pyrazolopyridine derivative that directly stimulates sGC, leading to increased cGMP production.[8] A key characteristic of BAY 41-2272 is its synergistic action with NO.[9][10][11] In the presence of NO, the stimulatory effect of BAY 41-2272 on sGC activity is significantly enhanced.[11] This property makes it a particularly interesting compound for therapeutic applications where endogenous NO production may be compromised.

Mechanism of Action

BAY 41-2272 stimulates sGC through a mechanism that is independent of, but synergistic with, nitric oxide. It binds to a regulatory site on the sGC enzyme, distinct from the NO-binding heme moiety.[1][2] This binding sensitizes sGC to even low levels of NO and also directly activates the enzyme to a lesser extent in the absence of NO.[8] The downstream effects of BAY 41-2272 are mediated by the accumulation of intracellular cGMP and subsequent activation of cGMP-dependent protein kinase (PKG).

Signaling Pathway of BAY 41-2272

Caption: Signaling pathway of BAY 41-2272 as an sGC stimulator.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of BAY 41-2272, compiled from various preclinical studies.

Table 1: In Vitro Activity of BAY 41-2272

| Parameter | Species/System | Value | Reference(s) |

| sGC Stimulation (fold-increase) | Purified sGC | ~20-fold | [8] |

| sGC Stimulation with NO (fold-increase) | Purified sGC | Up to 400-fold | [11] |

| EC50 (sGC activation) | CHO cells | 0.09 µM | [12] |

| EC50 (cGMP reporter cell line) | - | 0.17 µM | [12] |

| IC50 (Platelet Aggregation) | - | 36 nM | [1][2] |

| IC50 (Phenylephrine-induced contractions) | Rabbit Aorta | 0.30 µM | [1][2] |

| pEC50 (Carbachol-precontracted tracheal rings) | Rat | 6.68 ± 0.14 | [10] |

Table 2: In Vivo Effects of BAY 41-2272

| Animal Model | Administration Route | Dose | Effect | Reference(s) |

| Hypertensive Dog | Oral (p.o.) | 3.0 mg/kg | -14.05 ± 1.81 mmHg decrease in mean blood pressure | [11] |

| Conscious Rabbit (with SNP) | Intravenous (IV) | 0.1 mg/kg (minimal effective dose) | Penile erection | [9] |

| Conscious Rabbit (with SNP) | Oral (p.o.) | 1.0 mg/kg (minimal effective dose) | Penile erection | [9] |

| Ovine Fetus | Infusion | - | ~3.5-fold increase in pulmonary blood flow; 75% reduction in pulmonary vascular resistance | [13] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize sGC stimulators like BAY 41-2272 are provided below.

Isolated Aortic Ring Vasodilation Assay

This ex vivo method assesses the vasodilatory properties of a compound on isolated arterial segments.

-

Tissue Preparation:

-

Euthanize a rat or rabbit according to approved animal welfare protocols.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit Solution (KHS) (in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, CaCl2 2.5).[9]

-

Clean the aorta of adhering connective and adipose tissue and cut it into 3-5 mm rings.[9]

-

For endothelium-denuded rings, gently rub the intimal surface with a small wire or wooden stick.[9]

-

-

Isometric Tension Recording:

-

Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS, maintained at 37°C, and continuously gassed with carbogen (B8564812) (95% O2 / 5% CO2).[9]

-

Connect the upper hook to an isometric force transducer.[9]

-

Apply a resting tension of approximately 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.[9]

-

Assess tissue viability by inducing a contraction with KCl (e.g., 80 mM).[9]

-

-

Experimental Procedure:

-

Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM) until a stable plateau is reached.[9]

-

Cumulatively add increasing concentrations of BAY 41-2272 to the organ bath.

-

Record the relaxation as a percentage of the pre-contraction.

-

Experimental Workflow for Isolated Aortic Ring Assay

Caption: Workflow for assessing vasodilation using an isolated aortic ring assay.

cGMP Measurement in Cultured Cells

This protocol describes the quantification of intracellular cGMP levels in response to sGC stimulation.

-

Cell Culture and Treatment:

-

Plate cells (e.g., vascular smooth muscle cells) in a multi-well plate and grow to confluence.

-

Replace the culture medium with a pre-stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cGMP degradation.[14]

-

Incubate for a short period (e.g., 10-15 minutes).[14]

-

Add BAY 41-2272 at various concentrations and incubate for the desired time.

-

-

Cell Lysis and cGMP Extraction:

-

cGMP Quantification:

-

Use a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Follow the manufacturer's instructions, which typically involve a competitive binding assay where sample cGMP competes with a labeled cGMP for a limited number of antibody binding sites.

-

Measure the signal (e.g., absorbance or radioactivity) and calculate the cGMP concentration based on a standard curve.

-

Platelet Aggregation Assay

This assay measures the effect of BAY 41-2272 on platelet aggregation in whole blood or platelet-rich plasma (PRP).

-

Sample Preparation:

-

Draw venous blood into tubes containing an anticoagulant (e.g., acid citrate).

-

For whole blood assays, the sample can be used directly after dilution.

-

For PRP, centrifuge the blood at a low speed to separate the PRP.

-

-

Impedance Aggregometry (Whole Blood):

-

Use a multiple electrode aggregometer.[10]

-

Add a diluted whole blood sample to the test cuvette.

-

Add BAY 41-2272 or vehicle control and incubate.

-

Induce platelet aggregation with an agonist such as ADP, collagen, or thrombin.[16]

-

The instrument measures the change in electrical impedance between two electrodes as platelets aggregate on their surface.[10]

-

In Vivo Blood Pressure Measurement in Rodents

This protocol outlines the continuous monitoring of blood pressure in conscious, freely moving rodents using radiotelemetry.

-

Telemetry Device Implantation:

-

Data Acquisition:

-

House the animal in its home cage placed on a receiver that detects the signals from the implanted transmitter.

-

Record blood pressure, heart rate, and activity continuously.

-

Administer BAY 41-2272 (e.g., via oral gavage) and monitor the hemodynamic effects over time.

-

Additional Pharmacological Effects and Therapeutic Potential

Beyond its primary vasodilatory effects, BAY 41-2272 has demonstrated a range of other potentially therapeutic actions in preclinical models:

-

Anti-proliferative Effects: BAY 41-2272 inhibits the proliferation of vascular smooth muscle cells, suggesting a role in preventing vascular remodeling in conditions like pulmonary hypertension and atherosclerosis.[1][8]

-

Anti-fibrotic Effects: Studies have shown that BAY 41-2272 can prevent and even reverse fibrosis in models of skin, heart, and liver fibrosis.[8][18] This effect may be mediated by the inhibition of non-canonical TGF-β signaling.[18]

-

Cardioprotection: BAY 41-2272 has been shown to protect against ischemia/reperfusion injury in the heart and lungs.[8]

-

Renal Protection: The compound has demonstrated cardiorenal protective effects in models of hypertension.[19]

-

Erectile Dysfunction: BAY 41-2272 induces penile erection, particularly in the presence of an NO donor, highlighting its potential for treating erectile dysfunction.[9]

Conclusion

BAY 41-2272 is a valuable research tool for investigating the physiological and pathophysiological roles of the NO-sGC-cGMP signaling pathway. Its ability to directly stimulate sGC, especially in synergy with NO, has paved the way for the development of novel therapeutics for a range of cardiovascular and fibrotic diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with BAY 41-2272 and other sGC modulators.

Logical Relationship of BAY 41-2272's Therapeutic Potential

Caption: Relationship between the mechanism and therapeutic potential of BAY 41-2272.

References

- 1. ahajournals.org [ahajournals.org]

- 2. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. itqb.unl.pt [itqb.unl.pt]

- 8. protocols.io [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]

- 12. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NO-independent Activation of Soluble Guanylate Cyclase by BAY 41-2272

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitric oxide (NO)-independent activation of soluble guanylate cyclase (sGC) by the pyrazolopyridine derivative, BAY 41-2272. This document details the compound's mechanism of action, associated signaling pathways, quantitative performance data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action

BAY 41-2272 is a potent, direct stimulator of soluble guanylate cyclase, a key enzyme in the NO-cGMP signaling pathway. Unlike endogenous activation by nitric oxide, which requires binding to the heme group of sGC, BAY 41-2272 acts at a distinct, allosteric site on the enzyme. This activation is independent of the presence of NO.[1][2][3]

The binding site for BAY 41-2272 has been identified on the α1 subunit of sGC.[1] This interaction stabilizes an active conformation of the enzyme, leading to an increased conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

A crucial characteristic of BAY 41-2272 is its synergistic action with nitric oxide. In the presence of NO, the stimulatory effect of BAY 41-2272 on sGC activity is significantly enhanced.[1][4] This suggests that BAY 41-2272 sensitizes sGC to its natural activator, leading to a more robust physiological response.

Signaling Pathways

The Canonical sGC-cGMP Signaling Pathway

The primary signaling cascade initiated by BAY 41-2272 involves the elevation of intracellular cGMP levels. This second messenger, in turn, activates several downstream effectors, most notably cGMP-dependent protein kinase (PKG). In vascular smooth muscle cells, PKG activation leads to a series of phosphorylation events that ultimately result in vasodilation. These events include:

-

Inhibition of L-type Ca2+ channels, reducing calcium influx.

-

Activation of myosin light chain phosphatase, leading to dephosphorylation of myosin light chains and smooth muscle relaxation.

-

Sequestration of intracellular calcium into the sarcoplasmic reticulum.

The following diagram illustrates the canonical signaling pathway activated by BAY 41-2272.

sGC/cGMP-Independent Signaling Pathway

Recent studies have revealed that BAY 41-2272 can also exert biological effects through pathways independent of sGC and cGMP. In the context of transforming growth factor-beta 1 (TGF-β1) signaling in hepatic stellate cells, BAY 41-2272 has been shown to inhibit the phosphorylation of Akt, a key downstream effector of TGF-β1. This inhibitory effect on Akt phosphorylation occurs without altering the canonical Smad2/3 signaling pathway and is independent of cGMP elevation. This suggests a novel mechanism by which BAY 41-2272 can modulate cellular processes like fibrosis.

The diagram below outlines this sGC/cGMP-independent pathway.

Quantitative Data Presentation

The following tables summarize key quantitative data for BAY 41-2272 and provide a comparison with other notable sGC stimulators.

Table 1: In Vitro Potency of sGC Stimulators

| Compound | EC50 for sGC Activation (in CHO cells) | EC50 for sGC Activation (purified sGC, no NO) | Reference(s) |

| BAY 41-2272 | 0.09 µM | 3 µM | [5] |

| YC-1 | Not Reported | 18.6 µM | [5] |

| Riociguat | Not Reported | Not Reported |

Table 2: Functional Effects of BAY 41-2272

| Effect | IC50/EC50 | Species/System | Reference(s) |

| Inhibition of Platelet Aggregation | 36 nM | Human | |

| Relaxation of Rabbit Aorta | 0.30 µM | Rabbit | |

| Relaxation of Rabbit Corpus Cavernosum | 406.3 nM | Rabbit | |

| Relaxation of Human Corpus Cavernosum | 489.1 nM | Human |

Table 3: Fold Activation of Purified sGC

| Compound | Basal sGC Activation (fold-increase) | sGC Activation with NO (fold-increase) | Reference(s) |

| BAY 41-2272 | ~20-fold | Up to 200-fold | [1] |

| YC-1 | ~10-fold | Synergistic | [5] |

| Riociguat | Up to 73-fold | Up to 122-fold | [1] |

Experimental Protocols

Measurement of Intracellular cGMP Levels (ELISA)

Objective: To quantify the concentration of cGMP in cell lysates following treatment with BAY 41-2272.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

BAY 41-2272

-

Cell Lysis Buffer (e.g., 0.1 M HCl)

-

Commercially available cGMP ELISA kit

Procedure:

-

Seed cells in multi-well plates and culture until they reach the desired confluency.

-

Remove the culture medium and wash the cells with PBS.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, if necessary.

-

Treat the cells with varying concentrations of BAY 41-2272 or vehicle control for the desired time period.

-

Terminate the reaction by aspirating the treatment solution and adding ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-20 minutes to ensure complete cell lysis.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Analyze the supernatant for cGMP content using a commercial cGMP ELISA kit, following the manufacturer's instructions.

-

Normalize the resulting cGMP concentrations to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).

Soluble Guanylate Cyclase (sGC) Activity Assay (Radiometric)

Objective: To directly measure the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [α-³²P]cGMP.

Materials:

-

Purified sGC or cell/tissue homogenate containing sGC

-

[α-³²P]GTP

-

Unlabeled GTP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, phosphocreatine, creatine (B1669601) phosphokinase, and a phosphodiesterase inhibitor like IBMX)

-

BAY 41-2272 and other test compounds

-

Stopping Solution (e.g., containing EDTA and [³H]cGMP for recovery determination)

-

Neutral alumina (B75360) columns

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture containing assay buffer, unlabeled GTP, and [α-³²P]GTP.

-

Add the source of sGC (purified enzyme or homogenate) to the reaction mixture.

-

Add BAY 41-2272 or other test compounds at desired concentrations. A vehicle control should be included.

-

Initiate the reaction by incubating at 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Separate the [α-³²P]cGMP product from the unreacted [α-³²P]GTP using sequential chromatography over Dowex and alumina columns.

-

Quantify the amount of [α-³²P]cGMP by liquid scintillation counting.

-

Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein) after correcting for recovery using the [³H]cGMP internal standard.

Mandatory Visualizations

Experimental Workflow for Characterizing an sGC Stimulator

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel sGC stimulator like BAY 41-2272.

This guide provides a foundational understanding of the NO-independent activation of sGC by BAY 41-2272, offering valuable data and protocols for researchers in the field. The unique mechanism of action and potent physiological effects of BAY 41-2272 continue to make it a critical tool for studying cGMP signaling and a lead compound in the development of novel therapeutics for cardiovascular and fibrotic diseases.

References

BAY 41-2272: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 41-2272 is a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the NO/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This document provides a comprehensive overview of the chemical and structural properties of BAY 41-2272, its mechanism of action, and key experimental data. It is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.

Chemical Properties and Structure

BAY 41-2272, a pyrazolopyridine derivative, is a synthetic organic compound with a well-defined chemical structure and distinct physicochemical properties.[1]

| Identifier | Value |

| IUPAC Name | 5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine[2] |

| Synonyms | BAY-41-2272, BAY412272[2] |

| CAS Number | 256376-24-6[3][4] |

| Molecular Formula | C₂₀H₁₇FN₆[2] |

| Molecular Weight | 360.40 g/mol [1][2] |

| SMILES | C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F[3] |

| Appearance | Solid powder[2] |

| Solubility | Soluble in DMSO, not in water[2] |

| Storage | Store at -20°C for long-term[2] |

Mechanism of Action

BAY 41-2272 functions as a direct stimulator of soluble guanylate cyclase (sGC), acting on a regulatory site independent of nitric oxide (NO).[3][5] This activation of sGC leads to an increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The accumulation of intracellular cGMP results in the activation of cGMP-dependent protein kinases (PKG), which in turn leads to various physiological effects, most notably vasodilation and inhibition of platelet aggregation.[5]

A key characteristic of BAY 41-2272 is its synergistic action with NO.[7] In the presence of NO, the stimulatory effect of BAY 41-2272 on sGC is significantly enhanced.[8] This property is particularly relevant in pathological conditions where endogenous NO bioavailability is compromised.

Recent studies have also suggested the existence of a cGMP-independent signaling pathway for BAY 41-2272. Evidence indicates that BAY 41-2272 can inhibit the phosphorylation of Akt, a key component of cellular signaling pathways, independently of its effects on sGC and cGMP.[9]

Signaling Pathways

Quantitative Biological Data

The biological activity of BAY 41-2272 has been quantified in various in vitro and in vivo assays.

| Parameter | Value | Assay/Model | Reference |

| IC₅₀ | 36 nM | Platelet Aggregation Inhibition | [2][4] |

| 304 nM | Relaxation of phenylephrine-preconstricted rabbit aorta | [2] | |

| 0.30 µM | Antivasoconstrictive effects | [4] | |

| EC₅₀ | 489.1 nM | Relaxation of human corpus cavernosum | [3] |

| 406.3 nM | Relaxation of rabbit corpus cavernosum | [3] | |

| 0.09 µM | sGC activation in a stably sGC-overexpressing CHO cell line | [10] | |

| 0.17 µM | sGC activation in a cGMP reporter cell line | [10] | |

| 3 µM | sGC stimulation (in the absence of NO) | [10] | |

| 0.3 µM | sGC stimulation (in the presence of NO) | [10] | |

| pEC₅₀ | 6.68 ± 0.14 | Relaxation of carbachol-precontracted rat tracheal rings | [11] |

Experimental Protocols

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol outlines the general procedure for measuring the activity of sGC in the presence of BAY 41-2272.

Methodology:

-

Preparation of Reaction Mixture: A reaction mixture is prepared containing an assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4), a cofactor solution (e.g., 3 mM MgCl₂), and a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation. Various concentrations of BAY 41-2272 are added to the test samples.

-

Enzyme Addition: Purified sGC enzyme or a cell/tissue lysate containing sGC is added to the reaction mixture.

-

Pre-incubation: The mixture is pre-incubated for a short period (e.g., 5-10 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of GTP.

-

Incubation: The reaction is allowed to proceed for a defined time (e.g., 10-20 minutes) at 37°C.

-

Termination: The reaction is stopped, typically by adding an acid (e.g., 0.1 M HCl) or by heat inactivation.

-

cGMP Measurement: The amount of cGMP produced is quantified using a commercially available enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kit.[12][13]

Platelet Aggregation Assay

This protocol describes the assessment of the anti-platelet aggregation effect of BAY 41-2272.

Methodology:

-

Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood by centrifugation. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.

-

Incubation: Aliquots of the platelet suspension are placed in an aggregometer cuvette and incubated with various concentrations of BAY 41-2272 or vehicle control at 37°C with constant stirring.

-

Induction of Aggregation: A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, is added to induce aggregation.

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmittance through the platelet suspension over time using a dual-channel aggregometer. Increased transmittance corresponds to increased aggregation. The IC₅₀ value is determined as the concentration of BAY 41-2272 that inhibits agonist-induced platelet aggregation by 50%.[3]

Vasorelaxation Assay

This protocol is used to evaluate the vasodilatory properties of BAY 41-2272 on isolated blood vessels.

Methodology:

-

Tissue Preparation: Arterial rings (e.g., from rabbit aorta or rat basilar artery) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Pre-contraction: The arterial rings are pre-constricted with a vasoconstrictor agent, such as phenylephrine (B352888) or carbachol, to induce a stable contractile tone.

-

Cumulative Concentration-Response Curve: BAY 41-2272 is added to the organ baths in a cumulative manner, with increasing concentrations. The relaxation response at each concentration is recorded isometrically.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tone. The EC₅₀ or pEC₅₀ value is calculated from the concentration-response curve.[11][13]

Synthesis

The synthesis of BAY 41-2272 originates from the lead structure YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole). The specific, detailed synthetic route is proprietary information of the developing pharmaceutical companies and is not publicly available in peer-reviewed literature. The synthesis was carried out at the Institut de Recherches Servier in Suresnes, France.[3]

Conclusion

BAY 41-2272 is a well-characterized sGC stimulator with a dual mechanism of action involving both NO-dependent synergistic and NO-independent direct activation of sGC, as well as a potential cGMP-independent pathway. Its potent vasodilatory and anti-platelet aggregation effects have been demonstrated in numerous preclinical studies. The data and protocols presented in this guide provide a solid foundation for further research and development of sGC modulators as therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. BAY 41-2272 Attenuates CTGF Expression via sGC/cGMP-Independent Pathway in TGFβ1-Activated Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-aggregating effect of BAY 41-2272, a stimulator of soluble guanylyl cyclase, requires the presence of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. scienceopen.com [scienceopen.com]

- 10. BAY 41-2272, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. karger.com [karger.com]

The Discovery and Development of BAY 41-2272: A Technical Whitepaper

Abstract

BAY 41-2272, a pyrazolopyridine derivative, represents a pioneering advancement in cardiovascular pharmacology as a potent, direct stimulator of soluble guanylyl cyclase (sGC). Its discovery validated a novel therapeutic principle: enhancing the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway independently of endogenous NO availability. This mechanism offered a promising alternative to traditional therapies like organic nitrates and phosphodiesterase type 5 (PDE5) inhibitors, particularly in disease states characterized by impaired NO production or bioavailability. This document provides a comprehensive technical overview of the discovery, mechanism of action, pharmacological profile, and key experimental methodologies related to BAY 41-2272, serving as a guide for researchers and drug development professionals.

Introduction: The Rationale for NO-Independent sGC Stimulation

The NO-sGC-cGMP signaling cascade is a fundamental pathway regulating numerous physiological processes, most notably vasodilation, inhibition of platelet aggregation, and modulation of smooth muscle proliferation.[1][2][3] Endothelial dysfunction, a hallmark of many cardiovascular diseases such as pulmonary hypertension and heart failure, leads to reduced bioavailability of endogenous NO. This impairment renders therapies that depend on NO, such as PDE5 inhibitors, less effective.[2][4]

This therapeutic gap spurred the search for compounds that could directly activate sGC, bypassing the need for NO. The initial lead compound, YC-1, demonstrated the feasibility of this approach but was limited by lower potency and off-target effects.[2][4] A subsequent chemical and pharmacological optimization program led to the discovery of the pyrazolopyridine derivative BAY 41-2272, a compound with significantly greater potency and specificity for sGC.[2][4]

Mechanism of Action

BAY 41-2272 is classified as a heme-dependent sGC stimulator.[2] Its mechanism is distinct from endogenous NO and from sGC activators (like BAY 58-2667), which target the oxidized or heme-free enzyme.[5][6]

-

Direct, NO-Independent Stimulation : BAY 41-2272 binds to a regulatory site on the sGC enzyme, distinct from the NO-binding heme moiety, inducing a conformational change that stimulates cGMP synthesis.[7] This action is independent of the presence of NO.

-

Synergy with Nitric Oxide : In the presence of NO, BAY 41-2272 acts synergistically, sensitizing the enzyme to even low concentrations of NO and dramatically amplifying cGMP production.[8][9] This dual action can increase sGC activity by up to 400-fold.[8][9]

-

Heme-Dependency : The stimulatory effect of BAY 41-2272 is critically dependent on the sGC enzyme containing its reduced (Fe²⁺) prosthetic heme group. Oxidation of the heme group or its removal significantly diminishes the compound's activity.[2]

The downstream effects are mediated by the accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG), leading to vasorelaxation, anti-proliferative effects on vascular smooth muscle cells, and inhibition of platelet aggregation.[2][7]

Quantitative Pharmacological Data

The potency and efficacy of BAY 41-2272 have been characterized across a range of in vitro and in vivo models.

Table 1: In Vitro Potency and Efficacy

| Parameter | Condition | Value | Reference(s) |

| sGC Activation | Basal (NO-independent) | ~20- to 30-fold increase | [3][4][10] |

| Synergistic (with NO) | Up to 400-fold increase | [3][8][9] | |

| EC₅₀ (sGC Activation) | In presence of NO donor (100 nM DEA-NO) | 0.3 µM | [1][11] |

| In absence of NO donor | 3 µM | [1][11] | |

| EC₅₀ (Cell-based cGMP) | sGC-overexpressing CHO cells | 0.09 µM | [11] |

| cGMP reporter cell line | 0.17 µM | [11] |

Table 2: Cellular and Tissue-Based Activity

| Assay | Species / Tissue | Value (IC₅₀ / EC₅₀) | Reference(s) |

| Platelet Aggregation Inhibition | Human (collagen-induced) | 36 nM | [7][12] |

| Vasorelaxation | Rabbit Aorta (phenylephrine-induced) | 0.30 µM | [7][12] |

| Human Corpus Cavernosum | 489.1 nM | [13] | |

| Rabbit Corpus Cavernosum | 406.3 nM | [13] | |

| Tracheal Relaxation | Rat Trachea (carbachol-precontracted) | pEC₅₀ = 6.68 (~0.21 µM) | [14] |

Table 3: In Vivo Pharmacodynamic Effects in Animal Models of Pulmonary Hypertension (PH)

| Animal Model | Treatment | Key Finding(s) | Reference(s) |

| Chronic Hypoxia Neonatal Rats | 1 mg/kg/day (i.m.) for 2 weeks | Reduced Right Ventricular Hypertrophy (RVH) and attenuated artery wall thickness. | [15] |

| Chronic Hypoxia Mice | 10 mg/kg/day (gavage) from day 21-35 | Reversed established PH and RVH. | [5] |

| Monocrotaline (MCT) Rats | 10 mg/kg/day (gavage) from day 28-42 | Reversed established PH, RVH, and pulmonary vascular remodeling. Improved survival. | [5] |

| Congenital Diaphragmatic Hernia (CDH) Rabbit Model | Antenatal administration | Decreased pulmonary arterial remodeling and reduced functional signs of PH. | [16] |

Key Experimental Protocols

Protocol: Soluble Guanylyl Cyclase (sGC) Activity Assay

This protocol describes a general method for quantifying sGC activity in purified enzyme preparations or cell/tissue lysates in response to BAY 41-2272.

-

Preparation of Lysate/Enzyme :

-

Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM TEA-HCl, pH 7.4, containing protease and phosphatase inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet membranes and insoluble components.

-

Collect the supernatant (cytosolic fraction) containing sGC and determine the total protein concentration (e.g., via Bradford or BCA assay).

-

-

Reaction Mixture Setup :

-

Prepare a reaction buffer containing 50 mM TEA-HCl (pH 7.4), 3 mM MgCl₂, 1 mM GTP, a cGMP phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation, and a GTP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine).

-

Aliquot the reaction buffer into separate tubes.

-

-

Incubation with Test Compounds :

-

Add BAY 41-2272 to the desired final concentrations (e.g., 0.1 µM to 10 µM).

-

For synergy experiments, add an NO donor (e.g., 100 µM SNP) to relevant tubes.[9] Include vehicle (e.g., DMSO) controls.

-

Add a standardized amount of protein from the cytosolic fraction to each tube.

-

-

Reaction and Termination :

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid or by heating to 95°C).

-

-

Quantification of cGMP :

-

Centrifuge the terminated reactions to pellet precipitated protein.

-

Measure the cGMP concentration in the supernatant using a commercial cGMP Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.[17]

-

Normalize the amount of cGMP produced to the total protein content and the reaction time (e.g., pmol cGMP/mg protein/min).

-

Protocol: Chronic Hypoxia Model of Pulmonary Hypertension in Rodents

This protocol outlines a common in vivo model used to evaluate the efficacy of BAY 41-2272 in treating pulmonary hypertension.[5][15]

-

Animal Acclimatization :

-

Acclimate adult rats or mice to standard laboratory conditions for at least one week.

-

-

Induction of Hypoxia :

-

Place animals in a specialized hypobaric or normobaric hypoxic chamber.

-

Maintain a fraction of inspired oxygen (FiO₂) of 10-12% for a period of 2 to 5 weeks. Control animals are kept in room air (FiO₂ ~21%).

-

Ensure continuous monitoring of oxygen levels and free access to food and water.

-

-

Drug Administration :

-

Prepare a formulation of BAY 41-2272 for the desired route of administration (e.g., suspension in 3% methylcellulose (B11928114) for oral gavage).[5]

-

Administer BAY 41-2272 or vehicle to the animals daily, starting either at the beginning of hypoxic exposure (prevention model) or after PH is fully established (reversal model, e.g., after 2-3 weeks).[5]

-

-

Assessment of Pulmonary Hypertension :

-

At the end of the study period, perform terminal hemodynamic measurements under anesthesia.

-

Right Ventricular Systolic Pressure (RVSP) : Insert a pressure transducer-tipped catheter into the right ventricle via the jugular vein to directly measure RVSP, a primary indicator of PH severity.

-

Right Ventricular Hypertrophy (RVH) : Euthanize the animal, excise the heart, and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh the sections and calculate the Fulton Index (RV / (LV+S)) as a measure of RVH.

-

Vascular Remodeling : Perfuse and fix the lungs. Embed lung tissue in paraffin, section, and perform histological staining (e.g., Hematoxylin & Eosin, Verhoeff-Van Gieson) to assess the medial wall thickness of small pulmonary arteries.

-

Preclinical and Clinical Development

Preclinical studies consistently demonstrated the therapeutic potential of BAY 41-2272. In various animal models of pulmonary hypertension, it not only improved hemodynamics but also reversed the underlying vascular and cardiac remodeling, a significant advantage over simple vasodilators.[4][5][18] Furthermore, its anti-proliferative and anti-aggregatory properties suggested broader applications in cardiovascular medicine.[2]

Despite its success as a proof-of-concept molecule, BAY 41-2272 itself did not advance to late-stage clinical use, primarily due to factors including low oral bioavailability.[19] However, the knowledge gained from its development was instrumental. The same research program produced Riociguat (BAY 63-2521), a structurally similar sGC stimulator with a more favorable pharmacokinetic profile, which has since been successfully approved for the treatment of pulmonary hypertension.[18][19]

Conclusion

The discovery and development of BAY 41-2272 marked a pivotal moment in the exploration of the NO-sGC-cGMP signaling pathway. It was the first potent and selective compound to validate the therapeutic strategy of direct, NO-independent sGC stimulation. The extensive preclinical data generated for BAY 41-2272 provided a robust foundation for understanding this novel mechanism of action and directly enabled the development of next-generation, clinically successful sGC stimulators. It remains a critical reference compound for researchers investigating cGMP signaling in health and disease.

References

- 1. apexbt.com [apexbt.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. rndsystems.com [rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. ahajournals.org [ahajournals.org]

- 12. BAY 41-2272 [sigmaaldrich.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Mechanisms of relaxant activity of BAY 41-2272 in rat tracheal smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BAY 41-2272, a direct activator of soluble guanylate cyclase, reduces right ventricular hypertrophy and prevents pulmonary vascular remodeling during chronic hypoxia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. mdpi.com [mdpi.com]

- 18. The Soluble Guanylate Cyclase Stimulator Riociguat Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats | PLOS One [journals.plos.org]

- 19. oncotarget.com [oncotarget.com]

BAY 41-2272: A Technical Guide to its Effects on the cGMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 41-2272 is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the primary receptor for NO. By directly stimulating sGC, BAY 41-2272 leads to increased intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in numerous physiological processes. This technical guide provides an in-depth overview of the mechanism of action of BAY 41-2272 on the cGMP signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to BAY 41-2272 and the cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is fundamental to various physiological functions, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][2][3] sGC, a heterodimeric heme-containing enzyme, is the principal receptor for NO.[4][5] Upon NO binding to its heme moiety, sGC undergoes a conformational change, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[3][6]

BAY 41-2272 is a member of a class of compounds known as sGC stimulators. It acts directly on sGC at an allosteric site, independent of NO, to enhance its catalytic activity.[7][8] Notably, BAY 41-2272 exhibits a synergistic effect with NO, meaning it can significantly potentiate the cGMP production in the presence of even low levels of NO.[1][4] This dual mechanism of action makes BAY 41-2272 a valuable tool for studying the cGMP pathway and a promising therapeutic agent for conditions associated with impaired NO signaling, such as pulmonary hypertension and cardiovascular diseases.[1][3]

Mechanism of Action of BAY 41-2272

BAY 41-2272 binds to a regulatory site on the α1 subunit of sGC.[1][5][7][8] This binding event stabilizes an active conformation of the enzyme, leading to increased cGMP synthesis. The binding site for BAY 41-2272 has been identified in the region surrounding cysteines 238 and 243 of the α1-subunit.[5] While it can activate sGC independently, its efficacy is significantly enhanced in the presence of NO.[4][9] It has been reported that BAY 41-2272 can increase sGC activity by up to 400-fold in synergy with NO.[4][9][10]

Some studies have suggested that BAY 41-2272 may also inhibit phosphodiesterase type 5 (PDE5), the enzyme responsible for cGMP degradation, which would further potentiate the cGMP signal.[11] However, other reports indicate that BAY 41-2272 does not significantly inhibit PDE5 at concentrations where it potently activates sGC.[12]

Below is a diagram illustrating the cGMP signaling pathway and the intervention point of BAY 41-2272.

Quantitative Data on BAY 41-2272 Activity

The following tables summarize the quantitative data for BAY 41-2272 from various in vitro and cellular assays.

| Parameter | Value | Conditions | Reference |

| EC50 for sGC Activation | |||

| 0.3 µmol/L | In the presence of 100 nmol/L DEA-NO | [13] | |

| 3 µmol/L | In the absence of NO | [13] | |

| 225 ± 8 nmol/L | For stimulation of Ca2+-activated K+ current (IK(Ca)) | [14] | |

| IC50 Values | |||

| Platelet Aggregation | 36 nM | [7][8][15] | |

| Phenylephrine-induced Contractions (Rabbit Aorta) | 0.30 µM | [7][8][15] | |

| Cellular cGMP Accumulation | |||

| Platelets | ~1000 pmol/109 platelets | 100 µmol/L BAY 41-2272 with 3 µmol/L GSNO | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sGC modulators. The following are representative protocols for key experiments.

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol describes the measurement of cGMP production by purified sGC or in cell/tissue lysates.

Objective: To quantify the enzymatic activity of sGC by measuring the conversion of GTP to cGMP in the presence of BAY 41-2272.

Materials:

-

Purified sGC enzyme or cell/tissue lysate

-

Assay Buffer: 50 mM Triethanolamine (TEA), pH 7.5

-

Cofactor Solution: 1 mM IBMX (PDE inhibitor), 5 mM Creatine Phosphate, 0.25 mg/mL Creatine Kinase, 1 mg/mL BSA

-

Substrate Solution: 0.5 mM GTP, 3 mM MgCl₂

-

BAY 41-2272 stock solution (in DMSO)

-

NO donor (e.g., DEA-NO or SNP) (optional)

-

Termination Solution: 0.1 M HCl

-

cGMP standard solutions

-

Commercial cGMP Enzyme Immunoassay (EIA) kit

Procedure:

-

Prepare the reaction mixture by combining the assay buffer, cofactor solution, and the desired concentration of BAY 41-2272 or vehicle control (DMSO).

-

Add the purified sGC enzyme or cell lysate to the reaction mixture and pre-incubate for 5-10 minutes at 37°C.

-

To assess synergy with NO, add the NO donor at this stage.

-

Initiate the reaction by adding the substrate solution (GTP and MgCl₂).

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.

-

Terminate the reaction by adding the termination solution (0.1 M HCl).

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant for cGMP content using a commercial cGMP EIA kit, following the manufacturer's instructions.

-

Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein).

Measurement of Intracellular cGMP Levels in Cultured Cells

This protocol outlines a method for quantifying intracellular cGMP accumulation in response to BAY 41-2272 treatment.

Objective: To measure the effect of BAY 41-2272 on cGMP levels within intact cells.

Materials:

-

Cultured cells (e.g., A7r5 rat aortic smooth muscle cells, human platelets)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

PDE inhibitor (e.g., 0.5 mM IBMX)

-

BAY 41-2272 stock solution (in DMSO)

-

NO donor (optional)

-

Cell Lysis Buffer: 0.1 M HCl

-

Commercial cGMP Enzyme Immunoassay (EIA) kit

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Seed cells in multi-well plates and grow to the desired confluency.

-

Wash the cells with PBS.

-

Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for 10-15 minutes to prevent cGMP degradation.

-

Treat the cells with various concentrations of BAY 41-2272 or vehicle control for the desired time at 37°C.

-

To investigate synergistic effects, co-incubate with an NO donor.

-

Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer (0.1 M HCl) to lyse the cells and stop enzymatic activity.

-

Collect the cell lysates and centrifuge to remove cellular debris.

-

Determine the cGMP concentration in the supernatant using a commercial cGMP EIA kit.

-

Measure the total protein content in each sample using a standard protein assay.

-

Normalize the cGMP concentration to the total protein content (e.g., in pmol cGMP/mg protein).

Downstream Effects and Therapeutic Implications

The increase in intracellular cGMP initiated by BAY 41-2272 activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets. This leads to a cascade of events resulting in:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.[1]

-

Anti-platelet Aggregation: Inhibition of platelet activation and aggregation.[1][7][8][15]

-

Anti-proliferative Effects: Reduction of vascular smooth muscle growth.[3][6][7][8]

These effects underscore the therapeutic potential of BAY 41-2272 and other sGC stimulators for cardiovascular disorders such as pulmonary hypertension, systemic arterial hypertension, and heart failure.[1]

Conclusion

BAY 41-2272 is a powerful pharmacological tool for the investigation of the cGMP signaling pathway and holds significant promise for therapeutic development. Its ability to directly activate sGC, both independently and synergistically with NO, provides a robust mechanism to enhance cGMP signaling in both physiological and pathophysiological states. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of cGMP modulation.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. scielo.br [scielo.br]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. catalog.data.gov [catalog.data.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. rndsystems.com [rndsystems.com]

- 8. BAY 41-2272 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]

- 9. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. apexbt.com [apexbt.com]

- 14. BAY 41-2272, a potent activator of soluble guanylyl cyclase, stimulates calcium elevation and calcium-activated potassium current in pituitary GH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BAY 41-2272, Soluble guanylyl cyclase (sGC) activator (CAS 256376-24-6) | Abcam [abcam.com]

In Vitro Characterization of BAY 41-2272: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the in vitro pharmacological profile of BAY 41-2272, a potent, direct stimulator of soluble guanylate cyclase (sGC). It is intended for researchers, scientists, and drug development professionals. This guide details the compound's mechanism of action, summarizes its quantitative potency and selectivity through structured data tables, and provides detailed experimental protocols for its characterization. Visual diagrams of the relevant signaling pathway and a typical experimental workflow are included to facilitate understanding.

Mechanism of Action

BAY 41-2272 is a cell-permeable pyrazolopyridinylpyrimidine compound that functions as a direct activator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1] Its mechanism is distinct from that of phosphodiesterase (PDE) inhibitors.

Key Features:

-

NO-Independent Activation: BAY 41-2272 stimulates sGC directly, independent of the presence of nitric oxide.[2] This allows it to bypass the need for endogenous NO production, which can be impaired in certain pathological states.

-

Synergism with Nitric Oxide: The compound acts synergistically with NO.[3][4] It sensitizes sGC to low concentrations of NO, leading to a potentiation of the enzymatic response.[5] In the presence of NO, the potency of BAY 41-2272 is significantly increased.[4][5] This synergistic action can result in up to a 400-fold increase in sGC activity.[3][6]

-

Binding Site: BAY 41-2272 acts at an NO-independent regulatory site, with evidence pointing to the sGC α1 subunit.[7]

The activation of sGC by BAY 41-2272 leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate downstream effectors, such as protein kinase G (PKG), to mediate a variety of physiological responses, most notably smooth muscle relaxation and inhibition of platelet aggregation.

Signaling Pathway and Characterization Workflow

The following diagrams illustrate the molecular pathway targeted by BAY 41-2272 and a standard workflow for its in vitro evaluation.

Caption: Mechanism of BAY 41-2272 sGC Activation.

Caption: In Vitro Characterization Workflow for BAY 41-2272.

Quantitative In Vitro Data

The potency and efficacy of BAY 41-2272 have been quantified across a range of biochemical, cell-based, and tissue-based assays.

Table 1: Potency of BAY 41-2272 in sGC Activation and Functional Assays

| Assay Type | System/Tissue | Parameter | Value | Notes |

| Biochemical Assays | Purified sGC | EC₅₀ | 3 µM | In the absence of NO.[5] |

| Purified sGC | EC₅₀ | 0.3 µM | In the presence of NO (100 nmol/L DEA-NO).[5] | |

| Cell-Based Assays | sGC-overexpressing CHO cells | EC₅₀ | 0.09 µM | |

| cGMP reporter cell line | EC₅₀ | 0.17 µM | ||

| Human Platelets | IC₅₀ | 36 nM | Inhibition of collagen-induced aggregation.[1] | |

| Functional Assays | Rabbit Aorta | IC₅₀ | 0.30 µM (304 nM) | Inhibition of phenylephrine-induced contractions.[1][7] |

| Human Corpus Cavernosum | EC₅₀ | 489.1 nM | Relaxation of pre-contracted tissue.[2] | |

| Rabbit Corpus Cavernosum | EC₅₀ | 406.3 nM | Relaxation of pre-contracted tissue.[2] | |

| Rat Tracheal Rings | pEC₅₀ | 6.68 ± 0.14 | Relaxation of carbachol-precontracted rings.[8] | |

| Human Ureter | pEC₅₀ | 5.82 ± 0.14 | Relaxation of potassium chloride-precontracted specimens.[9] |

Selectivity Profile

BAY 41-2272 is highly selective for sGC. Notably, it does not inhibit various phosphodiesterase (PDE) enzymes that are responsible for the degradation of cyclic nucleotides.

Table 2: Selectivity Profile of BAY 41-2272 against Phosphodiesterases (PDEs)

| PDE Target | Finding | Source(s) |

| PDE1, 2, 9 | No significant inhibition observed. | [5] |

| PDE5 | Generally reported to have no inhibitory activity at concentrations up to 10 µM.[5] | [5] |

| PDE5 | A separate study reported competitive inhibition (IC₅₀ ≈ 3 µM) only at low cGMP substrate concentrations (0.1 µmol/L).[5] | [5] |

Experimental Protocols

The following are representative protocols for key in vitro experiments used to characterize BAY 41-2272.

sGC Activity Assay with Purified Enzyme

This assay directly measures the ability of BAY 41-2272 to stimulate the catalytic activity of purified sGC.

Materials:

-

Purified recombinant sGC enzyme

-

Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mg/mL BSA

-

Cofactors: 3 mM MgCl₂, 0.3 mM GTP, 10 mM dithiothreitol (B142953) (DTT)

-

BAY 41-2272 stock solution in DMSO

-

NO donor (e.g., DEA-NONOate) for synergy experiments

-

3-isobutyl-1-methylxanthine (IBMX) to inhibit PDE activity

-

Termination Solution: e.g., perchloric acid

-

cGMP ELISA kit for quantification

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, cofactors, and IBMX.

-

Add varying concentrations of BAY 41-2272 (and a fixed concentration of an NO donor, if testing for synergy) to appropriate wells of a microplate.

-

Initiate the reaction by adding the purified sGC enzyme to the mixture.

-

Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding the Termination Solution.

-

Neutralize the samples as required by the ELISA kit protocol.

-

Quantify the amount of cGMP produced using a competitive cGMP ELISA kit, following the manufacturer's instructions.

-

Calculate EC₅₀ values by plotting the cGMP concentration against the log concentration of BAY 41-2272 and fitting the data to a four-parameter logistic curve.

Functional Tissue Relaxation Assay (Aortic Rings)

This assay assesses the functional consequence of sGC stimulation, measuring the relaxation of pre-contracted vascular smooth muscle.

Materials:

-

Isolated thoracic aorta from rabbit or rat.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

Phenylephrine (B352888) (PE) or Potassium Chloride (KCl) for pre-contraction.

-

BAY 41-2272 stock solution in DMSO.

-

Organ bath system with isometric force transducers.

Procedure:

-

Isolate the thoracic aorta and carefully cut it into rings (2-3 mm).

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.

-

Allow the rings to equilibrate under a resting tension (e.g., 2g) for 60-90 minutes, with solution changes every 15-20 minutes.

-

Induce a stable contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction plateau is reached, add BAY 41-2272 in a cumulative, concentration-dependent manner.

-

Record the changes in isometric tension after each addition until maximal relaxation is achieved.

-

Express the relaxation as a percentage of the pre-contraction induced by PE.

-

Calculate EC₅₀ or IC₅₀ values from the concentration-response curve.

Cell-Based Intracellular cGMP Measurement

This assay measures the accumulation of cGMP in intact cells in response to BAY 41-2272.

Materials:

-

Rat aortic smooth muscle cells (A7r5) or other suitable cell lines expressing sGC.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Assay Medium: Serum-free medium containing a PDE inhibitor (e.g., 1 mM IBMX).

-

BAY 41-2272 stock solution in DMSO.

-

Lysis buffer.

-

cGMP ELISA kit.

Procedure:

-

Seed cells in multi-well plates and grow to near confluence.

-

Wash the cells and replace the culture medium with Assay Medium. Incubate for 15-30 minutes at 37°C.

-

Add varying concentrations of BAY 41-2272 to the wells.

-

Incubate for a specified time (e.g., 15 minutes) at 37°C.[6]

-

Terminate the stimulation by aspirating the medium and adding a lysis buffer.

-

Collect the cell lysates.

-

Determine the protein concentration of each lysate for normalization.

-

Quantify the cGMP concentration in the lysates using a competitive cGMP ELISA kit.

-

Normalize cGMP levels to protein concentration and plot against the log concentration of BAY 41-2272 to determine the EC₅₀.

References

- 1. BAY 41-2272 [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]

- 4. apexbt.com [apexbt.com]

- 5. ahajournals.org [ahajournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Mechanisms of relaxant activity of BAY 41-2272 in rat tracheal smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BAY 41-2272, a soluble guanylate cyclase stimulator, relaxes isolated human ureter in a standardized in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allosteric Binding Site of BAY 41-2272 on Soluble Guanylate Cyclase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site of BAY 41-2272 on soluble guanylate cyclase (sGC). It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate this crucial drug-target interaction.

Introduction to BAY 41-2272 and Soluble Guanylate Cyclase

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[1][2] It is a heterodimeric protein composed of an α and a β subunit. The β1 subunit contains a heme prosthetic group within its N-terminal Heme-Nitric Oxide and Oxygen (H-NOX) binding domain, which serves as the primary receptor for NO.[1][3] Upon NO binding, sGC undergoes a conformational change that activates its catalytic domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a critical second messenger.

BAY 41-2272 is a potent, NO-independent stimulator of sGC.[4][5] It enhances the enzyme's activity synergistically with NO, making it a valuable therapeutic agent for conditions associated with impaired NO signaling, such as pulmonary hypertension.[1][3] Understanding the precise binding site and mechanism of action of BAY 41-2272 is paramount for the development of novel and more effective sGC modulators.

The BAY 41-2272 Binding Site on sGC

Recent advancements in structural biology and biophysical techniques have shed light on the allosteric binding site of sGC stimulators, including BAY 41-2272. While an X-ray crystal structure of BAY 41-2272 in complex with sGC is not yet available, a combination of cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and mutagenesis studies have provided a detailed picture of its interaction with the enzyme.

Cryo-EM structures of sGC in complex with other stimulators, such as Riociguat and YC-1, have revealed a binding pocket located at the interface of the H-NOX domain of the β-subunit and the coiled-coil domains of both subunits.[1][3] It is widely believed that BAY 41-2272 binds to this same allosteric site. This binding event is thought to stabilize an active conformation of the enzyme, thereby lowering the energy barrier for catalysis.